molecular formula C15H18Cl2N2 B12956862 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride

6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride

Cat. No.: B12956862
M. Wt: 297.2 g/mol
InChI Key: NRNKVZZLEJQSIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride is a chemical compound belonging to the class of naphthyridines. Naphthyridines are nitrogen-containing heterocyclic compounds that have garnered significant interest due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with a suitable diketone or ketoester in the presence of a catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The final product is typically purified using crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine-2-carboxylic acids, while reduction can produce various tetrahydro derivatives .

Scientific Research Applications

6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to therapeutic effects such as the inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt form. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .

Properties

Molecular Formula

C15H18Cl2N2

Molecular Weight

297.2 g/mol

IUPAC Name

6-benzyl-7,8-dihydro-5H-1,6-naphthyridine;dihydrochloride

InChI

InChI=1S/C15H16N2.2ClH/c1-2-5-13(6-3-1)11-17-10-8-15-14(12-17)7-4-9-16-15;;/h1-7,9H,8,10-12H2;2*1H

InChI Key

NRNKVZZLEJQSIR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1N=CC=C2)CC3=CC=CC=C3.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.